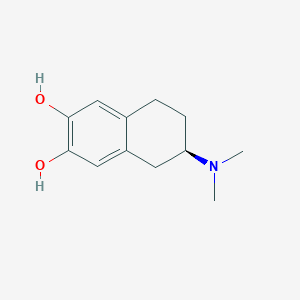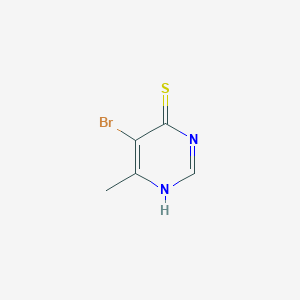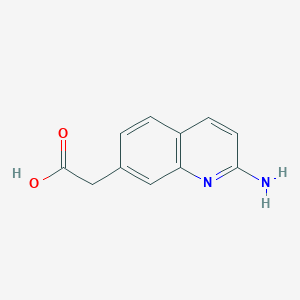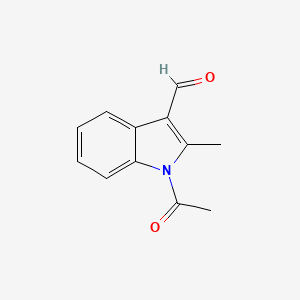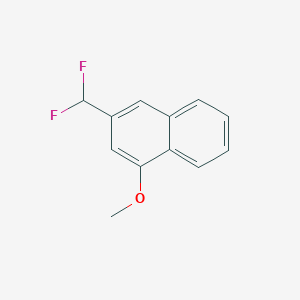
(4-Oxo-4H-1-benzopyran-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Oxo-4H-1-benzopyran-2-yl)acetic acid, also known as Chromone-2-carboxylic acid, is a chemical compound with the molecular formula C10H6O4. It is a derivative of chromone, a naturally occurring compound found in various plants. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-4H-1-benzopyran-2-yl)acetic acid typically involves the reaction of chromone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an acetylation process, resulting in the formation of the desired product. The reaction conditions usually include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. This method involves the use of microwave irradiation to accelerate the reaction between chromone and acetic anhydride, resulting in the formation of the target compound.
化学反応の分析
Types of Reactions
(4-Oxo-4H-1-benzopyran-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
(4-Oxo-4H-1-benzopyran-2-yl)acetic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (4-Oxo-4H-1-benzopyran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or influencing cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
類似化合物との比較
Similar Compounds
Chromone-3-carboxylic acid: Another derivative of chromone with similar chemical properties.
Coumarin-3-carboxylic acid: A compound with a similar structure but different functional groups.
Umbelliferone: A related compound with known biological activities.
Uniqueness
(4-Oxo-4H-1-benzopyran-2-yl)acetic acid is unique due to its specific chemical structure and the presence of the acetic acid moiety
特性
CAS番号 |
87619-14-5 |
|---|---|
分子式 |
C11H8O4 |
分子量 |
204.18 g/mol |
IUPAC名 |
2-(4-oxochromen-2-yl)acetic acid |
InChI |
InChI=1S/C11H8O4/c12-9-5-7(6-11(13)14)15-10-4-2-1-3-8(9)10/h1-5H,6H2,(H,13,14) |
InChIキー |
MHBJEBAJSOSGRH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


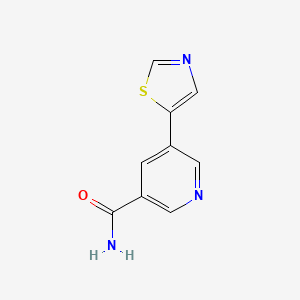


![1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11896023.png)
![1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B11896029.png)
